A 438079 盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

A-438079 hydrochloride hydrate is an organic molecular entity.

科学研究应用

神经药理学: P2X7 受体的抑制

A 438079 盐酸盐: 是 P2X7 受体的一种强效拮抗剂,P2X7 受体是一种嘌呤能受体 。该受体参与各种神经过程,包括炎症和疼痛感知。 通过抑制 P2X7,A 438079 盐酸盐可用于研究这些受体在神经退行性疾病中的作用,并开发治疗阿尔茨海默病、多发性硬化症和神经性疼痛等疾病的潜在疗法 .

免疫学: 巨噬细胞活性的调节

在免疫学研究中,A 438079 盐酸盐已被用于研究其对巨噬细胞的抑制作用 。巨噬细胞通过吞噬病原体和呈递抗原在免疫反应中发挥至关重要的作用。 该化合物调节巨噬细胞活性的能力使其成为研究炎症性疾病的宝贵工具,并可能带来新的抗炎疗法 .

疼痛管理: 病理性伤害感受的减少

该化合物在减少病理性伤害感受方面显示出希望,病理性伤害感受是指感觉神经系统对有害或潜在有害刺激的反应 。 通过拮抗 P2X7 受体,A 438079 盐酸盐可用于探索新的疼痛管理策略,特别是在传统疗法无效的慢性疼痛疾病中 .

细胞生物学: 孔隙形成测定

A 438079 盐酸盐: 已被用于细胞生物学中阻断人 THP-1 细胞的孔隙形成 。这种测定对于了解某些免疫细胞如何响应细胞外 ATP 至关重要,细胞外 ATP 可导致细胞死亡或炎症。 该化合物在该测定中的作用有助于开发治疗孔隙形成起病理作用的疾病的疗法 .

神经学: 神经性疼痛模型

在神经学研究中,A 438079 盐酸盐已应用于脊神经结扎模型中以减轻神经性疼痛 。 该模型用于模拟神经损伤和随之而来的疼痛,使研究人员能够测试新镇痛药物的疗效 .

药物开发: 选择性分析

由于A 438079 盐酸盐对 P2X7 受体的选择性高,并且在其他 G 蛋白偶联受体、酶、转运蛋白和离子通道上的活性最小,因此它是药物开发中选择性分析的理想候选药物 。 这种分析有助于了解该化合物潜在的脱靶效应和安全性概况,这对于新药的开发至关重要 .

药理学: 嘌呤能信号传导

A 438079 盐酸盐: 也用于药理学研究以了解嘌呤能信号传导途径 。这些途径涉及细胞外核苷酸(如 ATP),它们充当信号分子,并在各种生理和病理过程中发挥作用。 该化合物对 P2X7 受体的拮抗作用提供了对这些途径调节的见解 .

毒理学: 安全性和有效性

在毒理学研究中,A 438079 盐酸盐用于评估靶向 P2X7 受体的化合物的安全性和有效性 。 其明确的作用和选择性使其成为比较新化学实体的毒理学概况的标准参考化合物 .

作用机制

Target of Action

A 438079 hydrochloride is a potent, competitive, and selective antagonist of the P2X7 purinergic receptor . The P2X7 receptor is a type of purinergic receptor for ATP that plays a significant role in the function of immune cells .

Mode of Action

The compound interacts with the P2X7 receptor, inhibiting the influx of calcium ions in the human recombinant P2X7 cell line .

Biochemical Pathways

The p2x7 receptor, which is the target of this compound, is known to be involved in various cellular processes, including inflammation and apoptosis . By inhibiting the P2X7 receptor, A 438079 hydrochloride could potentially affect these processes.

Pharmacokinetics

It is soluble in dmso and water , which may influence its bioavailability.

Result of Action

A 438079 hydrochloride has been shown to possess antinociceptive activity in models of neuropathic pain in vivo . This suggests that it may have potential therapeutic applications in the treatment of pain conditions. Additionally, it has been found to inhibit methamphetamine-induced microglial migration and phagocytosis in vitro .

生化分析

Biochemical Properties

A 438079 hydrochloride interacts with the P2X7 purinergic receptor, a type of ATP-gated ion channel . It acts as a competitive antagonist, binding to the receptor and preventing its activation by ATP . This interaction can influence various biochemical reactions within the cell, particularly those involving calcium signaling .

Cellular Effects

The effects of A 438079 hydrochloride on cells are largely due to its antagonistic action on the P2X7 receptor . By inhibiting this receptor, A 438079 hydrochloride can affect cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to inhibit methamphetamine-induced microglial migration and phagocytosis .

Molecular Mechanism

The molecular mechanism of A 438079 hydrochloride involves its binding to the P2X7 receptor, preventing the receptor’s activation by ATP . This can lead to changes in gene expression and cellular function, as the P2X7 receptor is involved in a variety of cellular processes .

Temporal Effects in Laboratory Settings

The effects of A 438079 hydrochloride can change over time in laboratory settings . For example, it has been shown to decrease the levels of various oxidative stress markers in septic rats over time .

Dosage Effects in Animal Models

In animal models, the effects of A 438079 hydrochloride can vary with different dosages . For example, it has been shown to reduce pathological nociception in models of neuropathic pain .

Metabolic Pathways

Given its role as a P2X7 receptor antagonist, it may influence pathways involving ATP and calcium signaling .

Transport and Distribution

Given its role as a P2X7 receptor antagonist, it is likely to be distributed wherever P2X7 receptors are present .

Subcellular Localization

Given its role as a P2X7 receptor antagonist, it is likely to be localized wherever P2X7 receptors are present, including the cell membrane .

属性

CAS 编号 |

899431-18-6 |

|---|---|

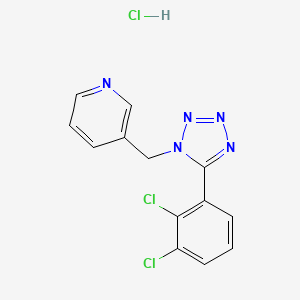

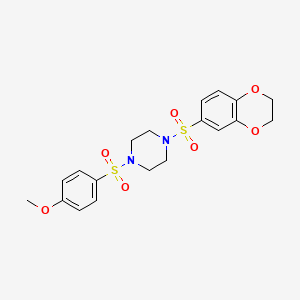

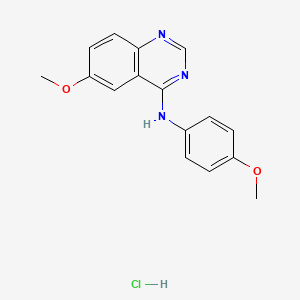

分子式 |

C13H12Cl3N5O |

分子量 |

360.6 g/mol |

IUPAC 名称 |

3-[[5-(2,3-dichlorophenyl)tetrazol-1-yl]methyl]pyridine;hydrate;hydrochloride |

InChI |

InChI=1S/C13H9Cl2N5.ClH.H2O/c14-11-5-1-4-10(12(11)15)13-17-18-19-20(13)8-9-3-2-6-16-7-9;;/h1-7H,8H2;1H;1H2 |

InChI 键 |

ZHFJJBAKSROKNO-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C2=NN=NN2CC3=CN=CC=C3.Cl |

规范 SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C2=NN=NN2CC3=CN=CC=C3.O.Cl |

Pictograms |

Acute Toxic |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Quinoxalino[2,3-b]quinoxaline](/img/structure/B1663784.png)

![N-(2-methoxyphenyl)-N-[(Z)-(3-oxo-1-benzothiophen-2-ylidene)amino]acetamide](/img/structure/B1663789.png)

![N-[2-(4-thiophen-3-ylphenyl)propyl]propane-2-sulfonamide](/img/structure/B1663795.png)